Jatrophane 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

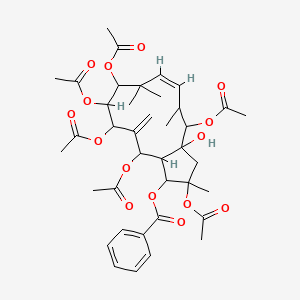

[(6Z)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKCKIAGSAXCR-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C\C(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Jatrophane Diterpenes

An in-depth guide to the structure elucidation of Jatrophane 2, a complex diterpenoid from Euphorbia platyphyllos. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies of natural product chemistry.

Jatrophane diterpenes are a class of macrocyclic natural products found almost exclusively within the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds are characterized by a highly functionalized bicyclic [10.3.0] pentadecane (B166386) core.[2] The significant structural diversity within this class arises from varied oxygenation patterns on the core skeleton and the presence of different ester groups.[2][3] Jatrophanes have garnered considerable scientific interest due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1]

This guide focuses on the structure elucidation of a specific jatrophane polyester, herein referred to as This compound , isolated from Euphorbia platyphyllos L. The elucidation process serves as a case study in the application of modern spectroscopic techniques to determine the complex structure and stereochemistry of natural products.

Experimental Protocols

The successful elucidation of this compound's structure relied on a systematic workflow involving isolation, purification, and comprehensive spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of metabolites from the plant material, followed by a multi-step chromatographic purification process to isolate the pure compound.

-

Extraction : The whole, dried plants of E. platyphyllos were subjected to a chloroform (B151607) (CHCl₃) extraction.

-

Initial Chromatography : The crude CHCl₃ extract was first fractionated using polyamide column chromatography.

-

Further Separation : Fractions of interest were further separated using a combination of Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel.

-

Final Purification : The final purification of this compound was achieved through High-Performance Liquid Chromatography (HPLC), utilizing both normal-phase (NP) and reversed-phase (RP) conditions to yield the pure compound.

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Plant [label="Dried E. platyphyllos Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Crude CHCl3 Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyamide [label="Polyamide Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Enriched Diterpene Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_TLC [label="VLC & Prep-TLC (Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-Purified Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="NP & RP-HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extract [label="CHCl3 Extraction"]; Extract -> Polyamide; Polyamide -> Fractions; Fractions -> VLC_TLC; VLC_TLC -> SemiPure; SemiPure -> HPLC; HPLC -> Pure; } Caption: Isolation and Purification Workflow for this compound.

Structure Elucidation Techniques

A suite of spectroscopic methods was employed to determine the planar structure and relative stereochemistry of this compound.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass of the molecule, which in turn allowed for the calculation of its molecular formula.

-

1D NMR Spectroscopy : ¹H-NMR (Proton NMR) and JMOD (or ¹³C-DEPT) experiments were conducted to identify the types of protons and carbons (CH₃, CH₂, CH, C) present in the molecule.

-

2D NMR Spectroscopy : A series of 2D NMR experiments were critical for assembling the molecular structure:

-

¹H,¹H-COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations (2-3 bonds) between protons and carbons (H-C), which was essential for connecting the COSY fragments and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was crucial for determining the relative configuration and conformation of the molecule.

-

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

| 1 | 48.1 | 2.56 (d), 3.95 (d) | C-2, C-14, C-15 | - |

| 2 | 87.7 | - | - | - |

| 3 | 82.3 | 4.94 | C-2, C-4, C-5, C-16 | H-4, H-16 |

| 4 | 47.6 | 2.85 (d) | C-3, C-5, C-15 | H-3, H-7, H-8, H-13 |

| 5 | 68.8 | 6.52 | C-3, C-4, C-15 | H-9 |

| 6 | 142.4 | - | - | - |

| 7 | 76.78 | 4.97 (d) | C-5, C-6, C-8 | H-4, H-8, H-13, H-17 |

| 8 | 77.92 | 5.60 | C-6, C-7, C-9, C-10 | H-4, H-7, H-19 |

| 9 | 72.3 | - | C-10, C-11, C-18, C-19 | H-5, H-18 |

| 10 | 40.7 | - | - | - |

| 11 | 135.7 | 5.63 (d, 16.0) | C-9, C-10, C-13 | - |

| 12 | 134.1 | 5.54 (dd, 16.0, 10.0) | C-10, C-13, C-14 | - |

| 13 | 3.60 (dq) | C-11, C-12, C-14, C-20 | H-4, H-14 | |

| 14 | 78.7 | 5.97 | C-1, C-12, C-13, C-20 | H-13 |

| 15 | 90.2 | - | C-1, C-5, C-14 | - |

| 16 | 18.58 | - | - | H-3 |

| 17 | 114.8 | 5.18 (s), 4.82 (s) | C-5, C-6, C-7 | H-4, H-7, H-8, H-13 |

| 18 | 26.91 | 0.92 | C-9, C-10, C-19 | H-9 |

| 19 | 23.29 | 0.88 | C-9, C-10, C-18 | H-8 |

| 20 | 18.33 | 1.04 | C-12, C-13, C-14 | - |

| BzO-3 | 166.0 | 8.11, 7.56, 7.45 | C-3 | - |

| AcO | 169-171 | 1.8-2.2 (multiple s) | Respective C-positions | - |

Note: Specific chemical shift values (δ) are compiled from representative data for jatrophane polyesters and may vary slightly between different literature sources. Key correlations are based on the described elucidation process.

Structural Assembly and Stereochemistry

The final structure was pieced together like a puzzle using the data from 2D NMR experiments.

-

Planar Structure Assembly :

-

COSY experiments established key proton connectivity fragments, such as the spin systems from H-3 through H-5 and H-11 through H-20.

-

HMBC correlations were vital to connect these fragments. For instance, correlations from H-5 to C-3 and C-15, and from the methyl protons H₃-18/H₃-19 to C-9 and C-10, allowed for the assembly of the macrocyclic core. The location of the benzoyloxy (BzO) group at C-3 was confirmed by comparing chemical shifts with known compounds and through HMBC correlations.

-

-

Stereochemistry Determination :

-

The relative configuration was established using NOESY . The H-4 proton was used as a reference point and assigned an α-orientation.

-

Observed NOE correlations between H-4 and protons H-3, H-7, H-8, and H-13 indicated that these protons were all on the same (α) face of the molecule.

-

Conversely, an NOE cross-peak between H-5 and H-9 suggested these protons were on the opposite (β) face.

-

The E-configuration of the double bonds at C-5 and C-11 was determined by large coupling constants (J ≈ 16.0 Hz for H-11/H-12) and key NOESY correlations.

-

In some cases for related jatrophane diterpenoids, single-crystal X-ray diffraction is used to unambiguously determine the absolute configuration. For this compound from E. platyphyllos, the structure was confidently assigned based on the comprehensive NMR analysis.

Conclusion

The structure elucidation of this compound is a testament to the power of a combined analytical approach. Through systematic isolation and the integrated application of 1D and 2D NMR spectroscopy along with mass spectrometry, the complete chemical structure and relative stereochemistry were successfully determined. This detailed structural information is fundamental for further research into the biological activities and therapeutic potential of this fascinating class of natural products.

References

Jatrophane 2: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Jatrophane 2, a jatrophane diterpene polyester (B1180765). The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and Related Diterpenes

This compound is a naturally occurring diterpene polyester that has been isolated from Euphorbia peplus Linn., a plant belonging to the Euphorbiaceae family.[1] The Euphorbiaceae family is a well-known and rich source of a wide variety of structurally diverse and biologically active jatrophane diterpenes.[2][3]

Species from the Euphorbia and Jatropha genera are particularly prominent sources of these compounds. Notable species from which jatrophane diterpenes have been isolated include:

-

Euphorbia portlandica

-

Euphorbia segetalis

-

Euphorbia dendroides

-

Euphorbia sororia

-

Euphorbia platyphyllos

-

Euphorbia nicaeensis

-

Euphorbia taurinensis

-

Jatropha curcas

These compounds are typically found in various parts of the plant, including the whole plant, roots, and latex.

Isolation Methodologies

The isolation of this compound and other jatrophane diterpenes from their natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The general workflow is outlined below.

General Experimental Workflow for Jatrophane Isolation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Jatrophane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the general biosynthetic pathway for jatrophane diterpenes. The specific term "Jatrophane 2" does not correspond to a uniquely identified compound in the current scientific literature. Therefore, this guide focuses on the core biosynthetic route leading to the jatrophane skeleton and its subsequent diversification.

Introduction

Jatrophane diterpenes are a large and structurally complex class of natural products found predominantly in plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera[1][2][3]. These macrocyclic compounds are built on a distinctive bicyclic framework and are often heavily functionalized with oxygen-containing groups and ester moieties[1][4]. Jatrophanes have garnered significant interest from the scientific and pharmaceutical communities due to their broad spectrum of potent biological activities. These include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties, making them attractive scaffolds for drug discovery and development.

Understanding the biosynthetic pathway of jatrophanes is crucial for harnessing their therapeutic potential. Elucidating the enzymatic machinery responsible for their production opens avenues for metabolic engineering and synthetic biology approaches to improve yields, generate novel analogues, and ensure a sustainable supply of these valuable compounds. This guide provides a detailed overview of the current understanding of the jatrophane biosynthetic pathway, from its primary metabolic precursors to the diversification of the core skeleton.

The Jatrophane Biosynthetic Pathway

The biosynthesis of jatrophanes, like all diterpenoids, begins with universal five-carbon precursors and proceeds through a series of enzyme-catalyzed steps to assemble the complex macrocyclic structure.

Precursor Supply: Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)

All terpenoids are synthesized from the C5 building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced by two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Through the sequential head-to-tail condensation of these C5 units, catalyzed by prenyltransferase enzymes, the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP), is formed.

Formation of the Core Jatrophane Skeleton

The biosynthesis of the jatrophane core is a multi-step process involving cyclization and rearrangement reactions. The most widely accepted pathway proceeds through the key intermediate, casbene (B1241624).

-

Cyclization of GGPP to Casbene: The first committed step in the biosynthesis of many Euphorbiaceae diterpenes is the cyclization of the linear precursor GGPP into the macrocyclic diterpene casbene. This complex transformation is catalyzed by a single enzyme, casbene synthase (CBS) . Casbene synthase belongs to the lyase family (EC 4.2.3.8) and is responsible for forming the characteristic bicyclo[9.3.0]tetradec-3-ene ring system of casbene, which contains a cyclopropane (B1198618) ring.

-

Oxidative Modification of Casbene: Following the formation of casbene, the pathway is thought to proceed through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the exact sequence and intermediates are not fully elucidated, this phase is critical for forming the jatrophane skeleton. It is proposed that CYPs catalyze hydroxylations on the casbene backbone.

-

Formation of the Jatrophane Core: The defining step in forming the jatrophane skeleton is the rearrangement of the casbene-derived intermediate. This involves the opening of the strained cyclopropane ring, followed by a second ring closure between carbons C-6 and C-10 to form the final 5/12-membered bicyclic jatrophane core. It has been proposed that an intermediate such as '6-hydroxy-5,9-diketocasbene' could be involved, requiring the activity of at least two distinct CYP enzymes. A short-chain alcohol dehydrogenase (ADH) may also participate in these transformations.

Structural Diversification of the Jatrophane Skeleton

The immense structural diversity of naturally occurring jatrophanes arises from extensive "late-stage" modifications of the basic skeleton. These modifications are crucial for the biological activities of the final compounds.

-

Further Oxidations: The jatrophane core undergoes additional position-specific oxidations, catalyzed by a suite of CYPs and potentially other oxidoreductases. This introduces hydroxyl, keto, and epoxy functionalities at various positions on the macrocycle.

-

Acylation (Esterification): A hallmark of jatrophane diterpenes is their occurrence as polyesters. A variety of acyl groups—such as acetyl, propionyl, isobutanoyl, tigloyl, and benzoyl—are attached to the hydroxyl groups on the jatrophane core. These reactions are catalyzed by acyltransferases, such as members of the BAHD family, which use acyl-CoA donors to esterify the diterpenoid backbone. The number, type, and position of these ester groups contribute significantly to the structural variety and pharmacological properties of the final molecules.

Quantitative Data

Comprehensive kinetic data for all enzymes in the jatrophane biosynthetic pathway is not yet fully available in the literature. However, research in metabolic engineering has provided some quantitative insights into the production of key pathway intermediates.

| Parameter | Value / Observation | Organism / System | Significance |

| Casbene Production Titer | 31 mg/L | Metabolically engineered Saccharomyces cerevisiae | Demonstrates the feasibility of heterologous production of the key jatrophane precursor. |

| Enzyme Substrate Specificity | CYP726A enzymes (CYP726A14, A17, A18) from Euphorbia lathyris can use casbene as a substrate. | In vitro enzyme assays | Identifies specific P450s involved in the post-casbene oxidative steps. |

| Gene Expression Response | Treatment of Euphorbia lathyris transformed root cultures with methyl jasmonate significantly increases mRNA levels of GGPP synthase and casbene synthase. | E. lathyris transformed root cultures | Suggests that the pathway is inducible as part of a defense response, which can be exploited to increase yields. |

| Acyltransferase Activity | ElBAHD16 and ElBAHD35 from E. lathyris were identified as macrocyclic diterpenoid O-acyltransferases. | In vitro characterization | Confirms the enzyme class responsible for the final esterification steps that diversify jatrophane structures. |

Experimental Protocols

The elucidation of the jatrophane pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized methodologies for the key experiments cited.

Gene Discovery and Cloning

The identification of candidate genes for enzymes like casbene synthase and cytochrome P450s often begins with transcriptomic analysis of jatrophane-producing plant tissues, such as the roots or latex of Jatropha or Euphorbia species.

-

RNA Extraction and Sequencing: Total RNA is extracted from the target plant tissue. mRNA is then isolated and used to construct a cDNA library for RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo or mapped to a reference genome. The resulting transcripts are annotated using databases like NCBI and KEGG to identify sequences with homology to known terpene synthases, CYPs, and acyltransferases.

-

Gene Cloning: Based on the transcriptomic data, gene-specific primers are designed to amplify the full-length coding sequence of candidate genes from cDNA using PCR. The amplified DNA is then cloned into an appropriate expression vector.

Heterologous Expression and Functional Characterization

To confirm the function of a candidate gene, it is expressed in a microbial host that does not natively produce diterpenes, such as Escherichia coli or Saccharomyces cerevisiae.

-

Host Strain Engineering: The host strain is often metabolically engineered to enhance the supply of the precursor GGPP. This may involve overexpressing genes from the MVA pathway.

-

Transformation: The expression vector containing the cloned plant gene (e.g., casbene synthase) is transformed into the engineered host strain.

-

Culture and Induction: The transformed microbial cells are grown in a suitable culture medium. Gene expression is induced (e.g., by adding IPTG for E. coli or using a galactose-inducible promoter in yeast).

-

Product Extraction: After a period of incubation, the culture is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) to capture the lipophilic terpene products.

-

Product Analysis: The extracted compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product (e.g., casbene) is confirmed by comparing its mass spectrum and retention time to an authentic standard.

Enzyme Assays for Terpene Synthases

In vitro assays are used to characterize the biochemical properties of the purified enzymes.

-

Protein Expression and Purification: The enzyme is expressed in E. coli (often as a fusion protein with a tag like His6 for easy purification) and purified using affinity chromatography.

-

Assay Reaction: The purified enzyme is incubated in a reaction buffer typically containing a divalent metal cofactor (e.g., MgCl₂), the substrate (e.g., GGPP), and a phosphatase to remove the diphosphate group from any unreacted substrate.

-

Product Extraction: The reaction is stopped and the terpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., hexane) followed by vortexing.

-

Analysis: The organic layer is removed and analyzed by GC-MS to identify and quantify the enzymatic products.

Isolation and Structure Elucidation of Jatrophanes

The process of discovering new jatrophane diterpenes from plant sources involves extraction, purification, and detailed structural analysis.

-

Extraction: Dried and powdered plant material (e.g., whole plants, roots) is exhaustively extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Chromatographic Separation: The crude extracts are subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves techniques like column chromatography (using silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

-

Structure Determination: The structure of each purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: An extensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

-

Conclusion and Future Outlook

The biosynthetic pathway to jatrophane diterpenes is a complex and fascinating example of nature's chemical ingenuity. While the initial steps from GGPP to the key intermediate casbene are well-established, the subsequent oxidative and tailoring enzymes that create the vast diversity of jatrophane structures remain an active area of research. Advances in genomics, transcriptomics, and metabolomics are rapidly accelerating the discovery of the genes and enzymes responsible for these transformations. A complete understanding of this pathway will be instrumental for the metabolic engineering of microbial cell factories, a strategy that promises to provide a sustainable and scalable source of these therapeutically promising molecules for future drug development programs.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

The Biological Activity of Jatrophane Diterpenes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family. These molecules are characterized by a complex bicyclic or tetracyclic carbon skeleton. Over the past few decades, jatrophane diterpenes have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of a subset of these compounds, often designated as "Jatrophane 2" or "compound 2" in various research publications. The primary activities discussed herein include cytotoxicity against cancer cell lines, modulation of multidrug resistance, anti-inflammatory effects, and induction of autophagy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Data

The biological activities of various jatrophane diterpenes, including several designated as "compound 2," have been quantified in numerous studies. The following tables summarize the reported cytotoxic and anti-inflammatory activities, as well as their potential to reverse multidrug resistance in cancer cells.

Table 1: Cytotoxicity of Jatrophane Diterpenes against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

| This compound | NCI-H460 (Non-small cell lung carcinoma) | ~10-20 | [1] |

| This compound | U87 (Glioblastoma) | ~10-20 | [1] |

| Euphomelliferene A (2) | L5178Y MDR (Mouse lymphoma, multidrug-resistant) | Not specified, but showed significant MDR reversing activity | [2] |

| Euphomelliferene A (2) | COLO 320 (Human colon adenocarcinoma) | Not specified, but showed significant MDR reversing activity | [2] |

| Euphoheliophane B (2) | Renal cancer cell lines (unspecified) | < 50 | |

| Euphjatrophane B (2) | HM Cherry-GFP-LC3 (Human microglia) | Not specified, evaluated for autophagy activation | |

| Portlandicine analogue (2) | Mouse lymphoma | Active in reversing multidrug resistance | |

| Jatrophane Diterpenoid (2) | A549 (Lung carcinoma) | Inactive (>10 µM) | |

| Jatrophane Diterpenoid (2) | A549/paclitaxel-resistant | Inactive (>10 µM) |

Table 2: Anti-Inflammatory Activity of Jatrophane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Source |

| Jatrophane Diterpenoid (2) | NO Production Inhibition | RAW264.7 Macrophages | Not specified, but showed potent activity | [3] |

Table 3: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

| Compound | MDR Cell Line | Reversal Activity | Source |

| Jatrophane 1 & 2 | NCI-H460/R | Strong reversal potential by inhibiting P-glycoprotein transport | |

| Nicaeenin A-G | NCI-H460/R, DLD1-TxR | Significant potential to inhibit P-glycoprotein (P-gp) activity | |

| Euphodendroidin D (4) | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | |

| Jatrophane Diterpenes | MCF-7/ADR | Reversal fold (RF) values from 2.3 to 12.9 at 10 µM |

Key Biological Activities and Signaling Pathways

Jatrophane diterpenes exert their biological effects through various mechanisms of action. This section details the key activities and the signaling pathways that are modulated by these compounds.

Cytotoxicity and Modulation of Multidrug Resistance

A significant body of research has focused on the cytotoxic effects of jatrophane diterpenes against a range of cancer cell lines. Furthermore, a key area of interest is their ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Several jatrophane diterpenes have been shown to be potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs. This activity is often assessed using the rhodamine 123 exclusion assay, where an increase in the intracellular fluorescence of the P-gp substrate rhodamine 123 indicates inhibition of the transporter.

A proposed mechanism for the MDR reversal activity of some jatrophane diterpenes involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is frequently overactivated in cancer and contributes to cell survival, proliferation, and drug resistance. By inhibiting this pathway, jatrophane diterpenes can lead to a reduction in P-gp expression and an increase in apoptosis of cancer cells.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Anti-Inflammatory Activity

Inflammation is a critical process in many diseases, including cancer. Certain jatrophane diterpenes have demonstrated potent anti-inflammatory properties. This is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The mechanism underlying this activity may also involve the modulation of inflammatory signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.

Autophagy Induction

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. Some jatrophane diterpenoids have been identified as activators of autophagy. The induction of autophagy is typically monitored by observing the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. The ability of jatrophane diterpenes to modulate autophagy opens up new avenues for their potential therapeutic applications.

Caption: Experimental workflow for assessing autophagy induction by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

P-glycoprotein Inhibition: Rhodamine 123 Exclusion Assay

Principle: This assay measures the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 and an increase in fluorescence.

Protocol:

-

Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI-H460/R) and the parental sensitive cell line in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

-

Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to each well.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).

-

Data Analysis: Calculate the fluorescence accumulation ratio by dividing the fluorescence of the treated cells by that of the untreated control.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: This assay quantifies the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubation: Incubate for 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Autophagy Induction: LC3-I to LC3-II Conversion Assay

Principle: This assay detects the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. LC3-II has a higher electrophoretic mobility than LC3-I.

Protocol:

-

Cell Treatment: Treat cells with the jatrophane diterpene for the desired time. A known autophagy inducer (e.g., rapamycin) can be used as a positive control.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II) and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction. A loading control (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading.

Conclusion

The jatrophane diterpenes, including those designated as "this compound" in various studies, represent a promising class of natural products with a wide range of biological activities. Their demonstrated cytotoxicity against cancer cells, ability to reverse multidrug resistance, anti-inflammatory effects, and capacity to induce autophagy highlight their potential as lead compounds for the development of new therapeutic agents. The inhibition of the PI3K/Akt/NF-κB signaling pathway appears to be a key mechanism underlying some of these effects. The experimental protocols detailed in this guide provide a foundation for the continued investigation and evaluation of these and other jatrophane diterpenes. Further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and explore their therapeutic potential in preclinical and clinical settings.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the a-ction of Jatrophane-2: A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of naturally occurring compounds, have garnered significant attention for their potential to combat multidrug resistance (MDR) in cancer cells. While specific data on "Jatrophane 2" is limited, extensive research on closely related jatrophane diterpenoids provides a strong framework for understanding its likely mechanism of action. This guide synthesizes the available evidence, focusing on the core mechanism of P-glycoprotein (P-gp) inhibition, and presents it in a format tailored for a scientific audience.

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which jatrophane diterpenes, and likely this compound, exert their effects is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter protein that functions as a broad-spectrum efflux pump.[1] In cancer cells, overexpression of P-gp is a major cause of MDR, as it actively transports a wide range of chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations.

Jatrophane diterpenes act as modulators of P-gp, effectively reversing this resistance.[2][3] They are thought to function as P-gp substrates, competitively inhibiting the efflux of co-administered anticancer drugs.[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[4]

dot

Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and its inhibition by this compound.

Beyond P-gp: Additional Anticancer Effects

While P-gp inhibition is the most well-documented mechanism, some studies suggest that jatrophane diterpenes may possess other anticancer properties. For instance, certain jatrophanes have been shown to inhibit the PI3K/NF-κB pathway, which can lead to a reduction in P-gp expression. Additionally, some jatrophanes have demonstrated the ability to increase reactive oxygen species (ROS) levels in cancer cells, contributing to increased apoptosis. It is important to note that the direct cytotoxic effects of different jatrophane compounds can vary, with some, including a compound referred to as "this compound" in one study, showing little to no direct cancer cell growth inhibition.

Quantitative Data on Jatrophane Diterpenes

| Compound | Cell Line | Assay | IC50 / EC50 | Reversal Fold (RF) | Reference |

| Pepluanin A | - | Pgp-mediated daunomycin transport | Outperforms cyclosporin (B1163) A by a factor of at least 2 | - | |

| Euphodendroidin D | - | Pgp-mediated daunomycin transport | Outperforms cyclosporin by a factor of 2 | - | |

| Jatrophane Cmpd. 10 | - | ABCB1 Inhibition | EC50 = 1.82 μM | - | |

| Jatrophane Cmpd. 7 | MCF-7/ADR | MTT Assay | - | 12.9 at 10 μM | |

| Jatrophane Cmpd. 8 | MCF-7/ADR | MTT Assay | - | 12.3 at 10 μM | |

| Jatrophane Cmpd. 9 | MCF-7/ADR | MTT Assay | - | 36.82 at 10.0 mM |

Experimental Protocols

The following outlines the general methodologies employed in the study of jatrophane diterpenes as MDR modulators.

1. Cell Lines and Culture:

-

MDR Cell Lines: Commonly used cell lines include those overexpressing P-gp, such as adriamycin-resistant human breast adenocarcinoma cells (MCF-7/ADR) and human hepatocellular carcinoma cells (HepG2/ADR). Human ABCB1-transfected mouse T-lymphoma cells (L5178Y) are also utilized.

-

Parental (Sensitive) Cell Lines: The corresponding non-resistant parental cell lines (e.g., MCF-7, HepG2) are used as controls.

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, antibiotics, and maintained in a humidified incubator with 5% CO2.

2. Key Assays for P-gp Inhibition:

-

Rhodamine 123 (Rho123) Efflux/Accumulation Assay:

-

Principle: Rho123 is a fluorescent substrate of P-gp. In MDR cells, Rho123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence.

-

General Protocol:

-

Cells are pre-incubated with the test compound (jatrophane diterpene) at various concentrations.

-

Rho123 is added, and the cells are incubated further.

-

After incubation, cells are washed, and the intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader.

-

An increase in fluorescence compared to untreated MDR cells indicates P-gp inhibition.

-

-

-

Chemosensitivity (MDR Reversal) Assay:

-

Principle: This assay determines the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in MDR cells.

-

General Protocol:

-

MDR cells are treated with a standard anticancer drug (e.g., doxorubicin, paclitaxel) in the presence or absence of the jatrophane diterpene.

-

Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using methods like the MTT assay.

-

A decrease in the IC50 value of the anticancer drug in the presence of the jatrophane indicates MDR reversal. The "reversal fold" (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in combination with the modulator.

-

-

dot

Caption: General experimental workflow for evaluating jatrophane diterpenes as P-gp modulators.

Structure-Activity Relationships (SAR)

Studies on various jatrophane diterpenes have provided insights into the structural features important for their P-gp inhibitory activity. Key findings include:

-

Lipophilicity: In general, increased lipophilicity is associated with enhanced activity.

-

Substitution Patterns: The substitution pattern, particularly at positions 2, 3, and 5 of the jatrophane skeleton, appears to be crucial for binding to P-gp.

-

Medium-Sized Ring Substitutions: The presence of specific functional groups on the medium-sized ring (at carbons 8, 9, 14, and 15) significantly influences activity. For example, a free hydroxyl group at C-8 can decrease activity, while a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 can enhance it.

Conclusion

The available scientific literature strongly suggests that the primary mechanism of action for jatrophane diterpenes, including by extension this compound, is the modulation of P-glycoprotein to reverse multidrug resistance in cancer. Their ability to inhibit the efflux of chemotherapeutic agents from resistant cells is a promising strategy for enhancing the efficacy of existing cancer treatments. Further research to elucidate the precise interactions between specific jatrophane compounds like this compound and P-gp, as well as to explore potential secondary mechanisms, is warranted for the development of novel and effective MDR reversal agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Jatrophane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes represent a fascinating and structurally diverse class of natural products, primarily isolated from the plant family Euphorbiaceae. Their complex molecular architecture, characterized by a macrocyclic 5/12-membered ring system, has captivated chemists for decades. Beyond their structural novelty, jatrophane diterpenes exhibit a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them a compelling subject for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in the field of jatrophane diterpene research.

The Dawn of an Era: The Discovery of Jatrophone (B1672808)

The history of jatrophane diterpenes began in 1970 with the pioneering work of S. Morris Kupchan and his colleagues. While screening plant extracts for antitumor activity, they isolated a novel macrocyclic diterpenoid from the roots of Jatropha gossypiifolia. This compound, which they named jatrophone , exhibited significant inhibitory activity against cells derived from human carcinoma of the nasopharynx (KB) and in vivo against several standard animal tumor systems, including P-388 lymphocytic leukemia.[1][2]

The structure of jatrophone was elucidated through a combination of chemical degradation and spectroscopic techniques, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The initial structural assignment was later confirmed and its stereochemistry established by X-ray crystallography. The discovery of jatrophone not only introduced a new class of natural products but also sparked considerable interest in the chemical and biological diversity of the Euphorbiaceae family.

Biosynthesis: Nature's Intricate Pathway

The biosynthesis of the jatrophane skeleton is a testament to the elegance of natural product synthesis. The journey begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is first converted to casbene, a key intermediate in the biosynthesis of many diterpenes found in the Euphorbiaceae. The formation of the characteristic 5/12-membered ring system of the jatrophane core then proceeds through further complex cyclization and rearrangement reactions of a casbene-derived carbocation. This biosynthetic pathway gives rise to the vast structural diversity observed within the jatrophane family.

References

Spectroscopic and Biological Evaluation of Jatrophane 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for a jatrophane diterpene, referred to as "Jatrophane 2," isolated from the roots of Euphorbia nicaeensis. Jatrophane diterpenoids are a class of natural products known for their complex structures and interesting biological activities, including the modulation of multidrug resistance in cancer cells.[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a workflow for assessing a key biological activity.

Core Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical step in its identification.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 697.2800 | 697.2612 | C₃₈H₄₂O₁₁Na |

Source: Krstić et al., 2021[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.80 MHz, CDCl₃)

| Position | Chemical Shift (δc) in ppm |

|---|---|

| 9 | 208.29 |

| 14 | 204.69 |

| 1' | 169.55 |

| 1'' | 163.90 |

| 1''' | 170.28 |

| 1vi | 165.96 |

| 6(17) | 140.78, 116.48 |

| 11(12) | 135.48, 133.22 |

| Aromatic (8C) | 129.50, 129.45, 129.24, 129.34, 130.04, 130.69, 133.85, 133.94 |

| Oxygenated (5C) | 91.30 (C-2), 77.92 (C-3), 73.94 (C-5), 76.78 (C-7), 91.83 (C-15) |

| Methyl (6C) | 18.58 (C-16), 26.91 (C-18), 23.29 (C-19), 18.33 (C-20), 20.92 (C-2'), 20.86 (C-2iv) |

Source: Krstić et al., 2021[1]

Table 3: Selected ¹H NMR Spectroscopic Data for Jatrophane 1 (500.26 MHz, CDCl₃) from the same study, illustrating typical jatrophane proton signals.

| Protons | Chemical Shift (δH) in ppm, Coupling Constant (J) in Hz |

|---|---|

| H-1α/H-1β | 3.95 d, 2.56 d |

| H-3/H-4/H-5 | 4.71 brs, 2.85 d, 5.55 brs |

| H-7/H-8α/H-8β | 4.97 d, 2.43 dd, 2.02 d |

| H-11/H-12 | 5.22 d (J = 16.0), 5.54 dd (J = 16.0, 10) |

| H-13/H-20 | 3.60 dq, 1.22 d |

Source: Krstić et al., 2021

Experimental Protocols

The isolation and structural characterization of jatrophane diterpenes involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

Jatrophane diterpenes are typically isolated from the latex or various plant parts of Euphorbia species. A general procedure involves:

-

Extraction: The plant material is extracted with a solvent such as chloroform (B151607) or methanol.

-

Chromatography: The crude extract is then subjected to multiple chromatographic steps for purification. These may include:

-

Column chromatography on silica (B1680970) gel or polyamide.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 500 MHz or higher for protons. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For complete structure elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments help to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and elemental composition of the isolated compounds.

Biological Activity Assessment: P-glycoprotein Inhibition

Jatrophane diterpenes are frequently investigated for their ability to inhibit P-glycoprotein (P-gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. Inhibitors of P-gp can help to overcome this resistance.

Below is a diagram illustrating a typical experimental workflow to screen for P-gp inhibitory activity.

Caption: Workflow for P-gp Inhibition Assay.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies used for its study. The presented data and protocols are essential for researchers in natural product chemistry and drug discovery who are working with this class of compounds.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Jatrophane 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Jatrophane 2, a complex diterpenoid of significant interest in pharmaceutical research. This document collates available data on its chemical characteristics and outlines key experimental protocols for its isolation, characterization, and stability assessment.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of naturally occurring compounds characterized by a highly functionalized and complex macrocyclic skeleton.[1] They are predominantly isolated from plants of the Euphorbiaceae family, such as those of the Euphorbia and Jatropha genera.[1][2] These compounds have garnered considerable attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3] Their intricate molecular architecture and promising pharmacological profile make them attractive candidates for drug discovery and development programs.

Chemical Properties of this compound

This compound, identified as 2,5,7,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene with the CAS Number 210108-86-4 , is a polyacetylated and benzoylated jatrophane diterpene. While extensive experimental data for this specific analogue is limited, a combination of predicted data and information from closely related compounds allows for a reasonable characterization of its chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃₉H₅₀O₁₅ | - |

| Molecular Weight | 758.8 g/mol | - |

| Appearance | Predicted to be a solid | General property of similar diterpenoids |

| Boiling Point | 710.0 ± 60.0 °C | Predicted |

| Density | 1.26 ± 0.1 g/cm³ | Predicted |

| pKa | 12.34 ± 0.70 | Predicted |

| LogP | 3.73 | Predicted |

| Solubility | Expected to be soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | Based on solubility of Jatrophane 4 |

Stability Profile of this compound

The stability of this compound is a critical factor for its handling, formulation, and development as a potential therapeutic agent. The presence of multiple ester functional groups (acetates and a benzoate) suggests susceptibility to hydrolysis under both acidic and basic conditions.

-

pH Stability: The ester linkages are prone to hydrolysis, which would be accelerated in the presence of strong acids or bases, leading to the corresponding carboxylic acids and alcohols. Therefore, maintaining a neutral pH is crucial for its stability in solution.

-

Thermal Stability: The complex, polycyclic structure of this compound suggests that it is likely to be sensitive to high temperatures. Thermal degradation may involve the loss of acetyl and benzoyl groups, as well as rearrangements of the core diterpene skeleton. It is advisable to store this compound at low temperatures, preferably at -20°C for long-term storage.

-

Light Sensitivity: While specific data on the photostability of this compound is unavailable, complex organic molecules, especially those with multiple chromophores like the benzoate (B1203000) group, can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in the dark or in amber vials.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and stability assessment of this compound. These are based on established methods for the study of jatrophane diterpenes.

The isolation of jatrophane diterpenes from plant material is a multi-step process involving extraction and chromatography.

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., whole plants of a Euphorbia species).

-

Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, chloroform, and methanol.

-

The jatrophane diterpenes are typically found in the more polar fractions (chloroform and methanol).

-

-

Chromatographic Purification:

-

Employ a series of column chromatography techniques to isolate the target compound.

-

Silica Gel Column Chromatography: Use a gradient of solvents, such as n-hexane and ethyl acetate, to separate the fractions.

-

Sephadex LH-20 Column Chromatography: Utilize this size-exclusion chromatography with a solvent like methanol to further purify the fractions containing jatrophane diterpenes.

-

High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, for the final purification of this compound.

-

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a series of NMR spectra:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

-

-

To evaluate the stability of this compound, a systematic study under various stress conditions is required.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis:

-

Add an aliquot of the stock solution to solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).

-

Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Thermal Degradation:

-

Incubate aliquots of the stock solution in a solid or solution state at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Analyze samples at regular intervals by HPLC.

-

-

Photostability:

-

Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Simultaneously, keep control samples in the dark.

-

Analyze both exposed and control samples at various time points by HPLC.

-

-

-

Analysis:

-

Use a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

-

Conclusion

This compound is a structurally complex natural product with significant potential in drug discovery. This guide provides a summary of its known chemical properties and a framework for its experimental investigation. While some physical properties are based on predictions, the outlined protocols for isolation, characterization, and stability testing provide a solid foundation for researchers to generate the empirical data necessary for advancing the development of this promising compound. Further research is warranted to fully elucidate its chemical behavior and stability profile, which will be critical for its potential translation into a therapeutic agent.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Jatrophane 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane 2, a complex diterpene with the chemical name 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene, is a natural product isolated from plants of the Euphorbiaceae family. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, focusing on its notable effects as a modulator of multidrug resistance (MDR) and its limited cytotoxic profile. Detailed experimental protocols for key assays are provided, along with a summary of available quantitative data and visual representations of the implicated biological pathways and experimental workflows.

Core Bioactivities of this compound

The primary bioactivity of this compound identified through in vitro screening is its potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance. In contrast to its strong P-gp inhibitory effects, this compound generally exhibits low direct cytotoxicity against a range of cancer cell lines. Additionally, studies have reported its efficacy as an antifeedant agent against certain insect species.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound.

| Table 1: Cytotoxicity of this compound | |

| Cell Line | IC50 (µM) |

| Glioblastoma (U87) | ~20[1] |

| Non-small cell lung carcinoma (NCI-H460) | >50 |

| Doxorubicin-resistant non-small cell lung carcinoma (NCI-H460/R) | >50 |

| Colorectal carcinoma (DLD1) | >50 |

| Doxorubicin-resistant colorectal carcinoma (DLD1-TxR) | >50 |

| Doxorubicin-resistant glioblastoma (U87-TxR) | >50 |

| Table 2: P-glycoprotein (P-gp) Inhibition by this compound | |

| Assay | Observation |

| Rhodamine 123 Efflux | Potent inhibition of P-gp mediated efflux |

| Chemoreversal | Reverses P-gp mediated multidrug resistance |

| Table 3: Antifeedant Activity of this compound | |

| Insect Species | Activity |

| Cotton Bollworm (Helicoverpa armigera) | Significant antifeedant effect |

Note: Quantitative antifeedant metrics (e.g., AFC50) for this compound are not specified in the available literature.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a glioblastoma cell line.

a. Cell Culture:

-

Human glioblastoma U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

-

U87 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) is also included.

-

The plate is incubated for 72 hours at 37°C.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This protocol describes the assessment of this compound's ability to inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.

a. Cell Lines:

-

A P-gp overexpressing cell line (e.g., doxorubicin-resistant DLD1-TxR colorectal cancer cells) and its parental non-resistant counterpart (DLD1) are used.

b. Assay Procedure:

-

Cells are seeded in a 24-well plate and grown to confluence.

-

The cells are pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a known P-gp inhibitor (e.g., verapamil) in serum-free medium for 30 minutes at 37°C.

-

Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for a further 60 minutes.

-

The cells are then washed twice with ice-cold PBS to remove extracellular rhodamine 123.

-

The cells are lysed with a suitable buffer, and the intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The increase in intracellular rhodamine 123 accumulation in the presence of this compound, relative to the untreated control, indicates P-gp inhibition.

Antifeedant Bioassay: Leaf Disc No-Choice Test

This protocol details the evaluation of the antifeedant properties of this compound against Helicoverpa armigera.

a. Insect Rearing:

-

Helicoverpa armigera larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 65% relative humidity, 14:10 h light:dark photoperiod).

b. Assay Procedure:

-

Leaf discs of a suitable host plant (e.g., cotton or chickpea) are punched out to a uniform size.

-

This compound is dissolved in a suitable solvent (e.g., acetone) and applied to the leaf discs at various concentrations. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

-

A single, pre-weighed Helicoverpa armigera larva (e.g., third instar) is placed in a Petri dish with a treated or control leaf disc.

-

After a set period (e.g., 24 or 48 hours), the larva and the remaining leaf disc are removed and weighed.

-

The amount of leaf disc consumed is calculated, and the antifeedant activity is determined as the percentage reduction in consumption of the treated discs compared to the control discs.

Mandatory Visualizations

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.

References

Jatrophane Diterpenes: A Technical Guide to a Promising Class of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds characterized by a unique bicyclic [10.3.0]pentadecane carbon skeleton.[1] Primarily isolated from plants of the Euphorbiaceae family, these molecules have garnered significant attention in the scientific community for their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the current literature on jatrophane diterpenes, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Jatrophanes are typically polyesters, meaning they are substituted with various acyl groups such as acetyl, propionyl, benzoyl, and isobutyryl, which contribute to their structural diversity and biological activity.[3][4] Their complex structures have also made them challenging targets for total synthesis.[5]

Biological Activities and Therapeutic Potential

Jatrophane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, including the reversal of multidrug resistance (MDR), cytotoxic effects against cancer cells, and anti-inflammatory properties.

Reversal of Multidrug Resistance (MDR)

One of the most promising therapeutic applications of jatrophane diterpenes is their ability to overcome multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells.

Several jatrophane diterpenes have been identified as potent P-gp inhibitors. They can act as modulators, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The mechanism of MDR reversal often involves direct inhibition of the P-gp efflux pump, sometimes accompanied by the downregulation of P-gp expression through signaling pathways like PI3K/Akt/NF-κB.

Table 1: Multidrug Resistance Reversal Activity of Jatrophane Diterpenes

| Compound | Cell Line | Reversal Fold (RF) | Concentration | Reference |

| Compound 7 | MCF-7/ADR | 12.9 | 10 µM | |

| Compound 8 | MCF-7/ADR | 12.3 | 10 µM | |

| Compound 9 | MCF-7/ADR | 36.82 | 10 µM | |

| Compound 69 | HepG-2/ADR | 57.4 | 12.6 µM | |

| Compound 70 | HepG-2/ADR | 186.4 | 3.87 µM | |

| Compound 71 | MCF-7/ADR | 21.5 | 5 µM | |

| Compound 72 | MCF-7/ADR | 18.8 | 5 µM | |

| Euphodendroidin D (4) | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | Not specified | |

| Portlandicine (1) | Mouse lymphoma cells | Less active | Not specified | |

| Compound 2 (from E. portlandica) | Mouse lymphoma cells | Active | Not specified | |

| Compound 3 (from E. segetalis) | Mouse lymphoma cells | More active than verapamil | Not specified |

Cytotoxic Activity

Jatrophane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity can be attributed to the induction of apoptosis and autophagy, as well as cell cycle arrest. The PI3K/Akt/NF-κB signaling pathway has been implicated in the cytotoxic mechanism of some jatrophanes, such as jatrophone.

Table 2: Cytotoxic Activity of Jatrophane Diterpenes

| Compound | Cell Line | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR | 1.8 | |

| Euphoscopin C (4) | Paclitaxel-resistant A549 | 6.9 | |

| Euphoheliosnoid A (5) | Paclitaxel-resistant A549 | 9.5 | |

| Euphorbiapene D (6) | Paclitaxel-resistant A549 | 7.2 | |

| Compound 1 (from E. nicaeensis) | NCI-H460 | 10-20 | |

| Compound 1 (from E. nicaeensis) | NCI-H460/R | 10-20 | |

| Compound 1 (from E. nicaeensis) | U87 | 10-20 | |

| Compound 1 (from E. nicaeensis) | U87-TxR | 10-20 |

Anti-inflammatory Activity

Several jatrophane diterpenes have been shown to possess anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes

| Compound | Assay | IC50 (µM) | Reference |

| Compound 5 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |

| Compound 8 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |

| Compound 9 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |

| Compound 10 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |

| Compound 11 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |

| Compound 13 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 |

Signaling Pathways and Mechanisms of Action

The biological activities of jatrophane diterpenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

P-glycoprotein (P-gp) Inhibition in MDR

Jatrophane diterpenes can reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their efficacy. Some jatrophanes may also downregulate the expression of P-gp.

Caption: Jatrophane diterpenes inhibit P-glycoprotein, preventing drug efflux.

PI3K/Akt/NF-κB Pathway in Cytotoxicity